N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a hydroxymethyl group attached to a phenyl ring and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with 2-aminobenzyl alcohol under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new drugs.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may exhibit pharmacological activities that are beneficial in medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrophenyl groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(hydroxymethyl)-2-phenylacetamide: Similar structure but lacks the nitrophenyl group.
2-nitro-N-phenylacetamide: Similar structure but lacks the hydroxymethyl group.
N-(2-hydroxyphenyl)-2-nitroacetamide: Similar structure but the hydroxyl group is directly attached to the phenyl ring.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide is unique due to the presence of both hydroxymethyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual functional groups allow for diverse chemical modifications and interactions, enhancing its potential in research and industry.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-12-6-1-3-7-13(12)16-15(19)9-11-5-2-4-8-14(11)17(20)21/h1-8,18H,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKIWEIQMJPILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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